chemical structure analysis of 2-Thiazolamine 4,5-bis(2-chlorophenyl)-
chemical structure analysis of 2-Thiazolamine 4,5-bis(2-chlorophenyl)-
An In-Depth Technical Guide to the Chemical Structure Analysis of 2-Thiazolamine, 4,5-bis(2-chlorophenyl)-
Introduction: The Significance of the 2-Aminothiazole Scaffold
The 2-aminothiazole moiety is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2][3] The specific compound of interest, 2-Thiazolamine, 4,5-bis(2-chlorophenyl)-, combines this potent heterocyclic core with two chlorophenyl substituents. The number and position of these halogen atoms are expected to significantly modulate the molecule's physicochemical properties and biological profile, making its precise structural verification a critical step in any research or drug development pipeline.[4]
This guide provides a comprehensive, multi-technique approach to the structural elucidation of 2-Thiazolamine, 4,5-bis(2-chlorophenyl)-. We will move beyond simple data reporting to explain the causality behind our analytical choices, demonstrating how an integrated workflow provides an irrefutable structural confirmation.
This diagram is a conceptual representation due to DOT language limitations for precise chemical structures. The text labels indicate the connectivity of 2-Thiazolamine, 4,5-bis(2-chlorophenyl)-.
Contextual Framework: Synthesis via Hantzsch Reaction
Understanding the synthetic origin of a molecule is paramount for its analysis. It informs us about the likely core structure and potential impurities. The 2-aminothiazole scaffold is classically synthesized via the Hantzsch thiazole synthesis.[4][5] This reaction involves the cyclocondensation of an α-haloketone with a thiourea derivative.[4] For our target molecule, the precursor would be 1,2-bis(2-chlorophenyl)-2-chloroethanone reacting with thiourea.
This synthetic context is crucial because it validates the expected core structure: a 2-aminothiazole ring substituted at the 4 and 5 positions. Any deviation from the expected analytical data could suggest incomplete reaction, side products, or rearrangement, which must be systematically ruled out.
Caption: Conceptual Flow of Hantzsch Thiazole Synthesis.
Mass Spectrometry: The First Step in Structural Verification
Expertise & Rationale: Mass spectrometry (MS) is the foundational technique for structural elucidation. Its primary purpose is to provide the accurate molecular weight of the analyte, which is a direct confirmation of its elemental formula. For halogenated compounds, MS offers an additional layer of validation through characteristic isotopic patterns.[6] We employ high-resolution mass spectrometry (HRMS) to distinguish our target from other potential compounds with the same nominal mass.
Experimental Protocol: HRMS (ESI-TOF)
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile. Dilute to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.
-
Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique that minimizes fragmentation, ensuring a strong signal for the protonated molecular ion [M+H]⁺.[6]
-
Mass Analysis: Analyze using a Time-of-Flight (TOF) mass analyzer for high mass accuracy.
-
Data Acquisition: Acquire data over a mass range of m/z 100-1000.
Expected Data & Interpretation
The molecular formula of 2-Thiazolamine, 4,5-bis(2-chlorophenyl)- is C₁₅H₁₁Cl₂N₂S. Its monoisotopic mass is 336.0047 g/mol .
Key Signature - The Isotopic Cluster: The most telling feature will be the isotopic pattern caused by the two chlorine atoms. Natural chlorine exists as two main isotopes: ³⁵Cl (75.77%) and ³⁷Cl (24.23%).[7]
-
[M+H]⁺ Peak: The primary peak corresponding to the molecule with two ³⁵Cl atoms.
-
[M+2+H]⁺ Peak: A significant peak two mass units higher, corresponding to one ³⁵Cl and one ³⁷Cl atom.
-
[M+4+H]⁺ Peak: A smaller peak four mass units higher, corresponding to two ³⁷Cl atoms.
The expected intensity ratio of these peaks is approximately 9:6:1 . Observing this specific pattern provides definitive evidence for the presence of two chlorine atoms in the molecule.[7][8]
Table 1: Predicted High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z | Description |
|---|---|---|
| [C₁₅H₁₂³⁵Cl₂N₂S]⁺ | 337.0122 | [M+H]⁺ molecular ion |
| [C₁₅H₁₂³⁵Cl³⁷ClN₂S]⁺ | 339.0093 | [M+2+H]⁺ isotopic peak |
| [C₁₅H₁₂³⁷Cl₂N₂S]⁺ | 341.0063 | [M+4+H]⁺ isotopic peak |
NMR Spectroscopy: Mapping the Atomic Connectivity
Expertise & Rationale: While MS confirms the "what" (elemental formula), Nuclear Magnetic Resonance (NMR) spectroscopy reveals the "how" (the atomic arrangement and connectivity). A full suite of 1D (¹H, ¹³C) and potentially 2D (COSY, HSQC, HMBC) experiments provides an unambiguous map of the molecular skeleton.[5][9]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve ~5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to slow the exchange of amine protons, making them more clearly visible.
-
Instrument: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire standard proton spectra. The chemical shifts of the aromatic protons will be diagnostic.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to identify all unique carbon environments. A DEPT-135 experiment can be run to differentiate between CH/CH₃ (positive) and CH₂ (negative) signals.
Expected Data & Interpretation
¹H NMR Spectrum:
-
Aromatic Protons (approx. δ 7.2-7.8 ppm): The two 2-chlorophenyl groups are chemically distinct. Each will present a complex multiplet pattern for its four protons. The substitution pattern will lead to overlapping signals, but integration should confirm a total of 8 aromatic protons.
-
Amine Protons (-NH₂) (approx. δ 5.0-7.5 ppm): A broad singlet integrating to 2 protons. Its chemical shift can be variable and concentration-dependent. In DMSO-d₆, this peak is often well-defined.[10]
-
Thiazole Proton: The thiazole ring is fully substituted at positions 4 and 5, so no proton signal is expected from the C4-H or C5-H position.[10] The absence of a signal in the typical thiazole proton region (δ 6.5-7.5 ppm) is a key piece of confirmatory evidence.
Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Predicted Shift (δ ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.2 - 7.8 | Multiplet (m) | 8H | Aromatic protons (2 x -C₆H₄Cl) |
| ~7.3 (variable) | Broad Singlet (br s) | 2H | Amine (-NH₂) |
¹³C NMR Spectrum:
-
Thiazole Carbons: The three carbons of the thiazole ring will have distinct chemical shifts. Based on literature for similar structures, C2 (bearing the amino group) is expected around δ 168 ppm, while C4 and C5 (bearing the phenyl groups) will be around δ 140-150 ppm.
-
Aromatic Carbons (δ 120-140 ppm): At least 6 distinct signals are expected for the 12 aromatic carbons due to symmetry. The carbons directly attached to chlorine (ipso-carbons) and the carbons attached to the thiazole ring will have characteristic shifts.
Table 3: Predicted ¹³C NMR Spectral Data
| Predicted Shift (δ ppm) | Assignment |
|---|---|
| ~168 | C2 (Thiazole, C-NH₂) |
| ~140-150 | C4 & C5 (Thiazole, C-Aryl) |
| ~125-138 | Aromatic Carbons (CH and C-Cl, C-Thiazole) |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Rationale: IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups. It serves as a complementary technique to validate the main structural features identified by MS and NMR.[11]
Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Analysis: Acquire the spectrum over the range of 4000-500 cm⁻¹.
Expected Data & Interpretation
Table 4: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
|---|---|---|---|
| 3400-3200 | Medium, Doublet | N-H Stretch | Primary Amine (-NH₂) |
| ~3100 | Medium-Weak | C-H Stretch | Aromatic |
| ~1620 | Strong | C=N Stretch | Thiazole Ring |
| ~1550 | Medium | N-H Bend | Primary Amine (-NH₂) |
| 1500-1400 | Medium-Strong | C=C Stretch | Aromatic Rings |
| 1100-1000 | Strong | C-Cl Stretch | Aryl-Chloride |
The presence of the N-H stretches and the strong C=N stretch are particularly diagnostic for the 2-aminothiazole core.[5][9]
Integrated Analytical Workflow and Final Confirmation
No single technique provides the complete picture. The power of modern structural analysis lies in the integration of complementary data. The workflow below illustrates how each piece of information builds upon the last to create a self-validating system.
Caption: Integrated Workflow for Structural Elucidation.
Ultimate Confirmation: Single-Crystal X-ray Diffraction: For novel compounds, particularly those intended for pharmaceutical development, single-crystal X-ray diffraction is the gold standard.[10][12] If a suitable single crystal can be grown, this technique provides an unequivocal 3D model of the molecule, confirming not only connectivity but also precise bond lengths, angles, and crystal packing. This method serves as the ultimate arbiter, validating the conclusions drawn from all spectroscopic techniques.
Conclusion
The structural analysis of 2-Thiazolamine, 4,5-bis(2-chlorophenyl)- is a systematic process that relies on the convergence of evidence from multiple analytical techniques. High-resolution mass spectrometry confirms the elemental formula and the presence of two chlorine atoms through its unique isotopic signature. 1D NMR spectroscopy maps the proton and carbon skeleton, confirming the substitution pattern of the thiazole ring and the nature of the aromatic substituents. Infrared spectroscopy provides a rapid check for the required functional groups. Together, these methods build a robust and self-validating case for the proposed structure, which can be absolutely confirmed by single-crystal X-ray diffraction. This rigorous, multi-faceted approach ensures the scientific integrity required for advanced research and development.
References
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